

Cyclosiversioside F 16,25-diacetate CAS number and supplier information

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Compound of Interest

Compound Name: *Cyclosiversioside F 16,25-diacetate*

Cat. No.: *B15136683*

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In-Depth Technical Guide: Cyclosiversioside F 16,25-diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive information on **Cyclosiversioside F 16,25-diacetate**, a cycloartane-type triterpene glycoside. While specific experimental data for this compound is limited in publicly available literature, this document consolidates its known properties and presents representative data and methodologies based on the broader class of structurally related compounds isolated from *Astragalus* species. This guide includes the Chemical Abstracts Service (CAS) number, supplier information, and illustrative experimental protocols and signaling pathways relevant to its potential biological activities.

Compound Identification and Supplier Information

Cyclosiversioside F 16,25-diacetate is a natural product that can be sourced for research purposes.

Property	Information
Compound Name	Cyclosiversioside F 16,25-diacetate
CAS Number	452919-90-3[1][2]
Molecular Formula	C45H72O16
Molecular Weight	869.04 g/mol [2]
Purity	Typically ≥98%[2]
Storage	Store at -20°C under an inert atmosphere[2]

Potential Suppliers:

- [United States Biological](#)[2]
- [AChemBlock](#)
- [ChemNorm](#)[1]
- [Heptest](#)[3]
- [Axis Shield](#)[4]

Representative Biological Activity of Related Cycloartane Glycosides from Astragalus spp.

While specific quantitative data for **Cyclosiversioside F 16,25-diacetate** is not readily available, numerous studies on other cycloartane glycosides from the *Astragalus* genus have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects. The following table summarizes representative data for analogous compounds.

Compound	Cell Line	Biological Activity	IC50 (μM)	Reference
Unnamed Cycloartane Glycoside	HeLa (Cervical Cancer)	Cytotoxic	10	[5]
Astragaloside I	THP-1 (Monocyte)	NF-κB Activation	-	

Illustrative Experimental Protocols

Due to the absence of specific published experimental protocols for **Cyclosiversioside F 16,25-diacetate**, a general methodology for assessing the in vitro anti-proliferative activity of a natural product is provided below. This protocol is based on standard practices for similar compounds.

In Vitro Anti-proliferative Activity Assessment (MTT Assay)

This protocol outlines a common method for evaluating the effect of a compound on the proliferation of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a selected cancer cell line.

Materials:

- Test compound (e.g., **Cyclosiversioside F 16,25-diacetate**)
- Selected cancer cell line (e.g., HeLa, HT-29)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

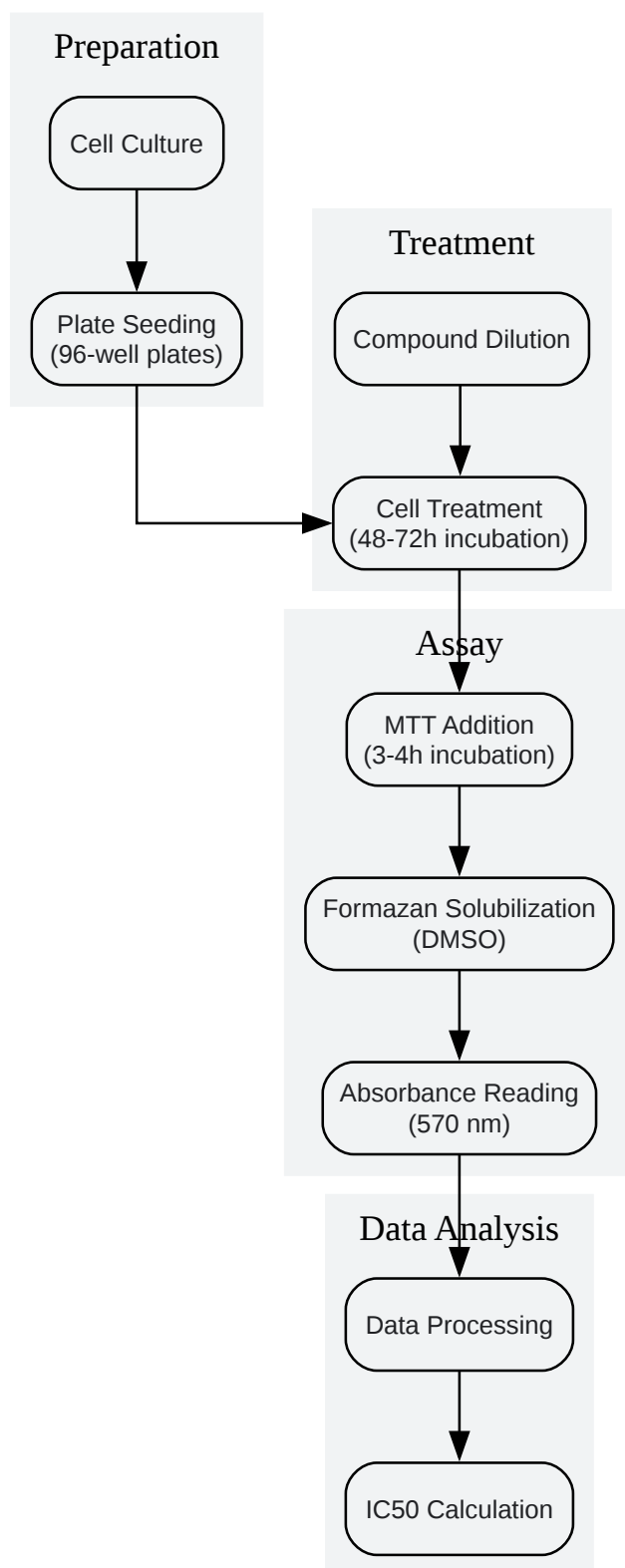
- DMSO (Dimethyl sulfoxide)
- 96-well microplates
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count cells from a sub-confluent culture.
 - Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
 - Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of the test compound in DMSO.
 - Create a series of dilutions of the test compound in complete medium.
 - Remove the medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
 - Incubate the plates for another 48-72 hours.
- MTT Assay:
 - Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram:



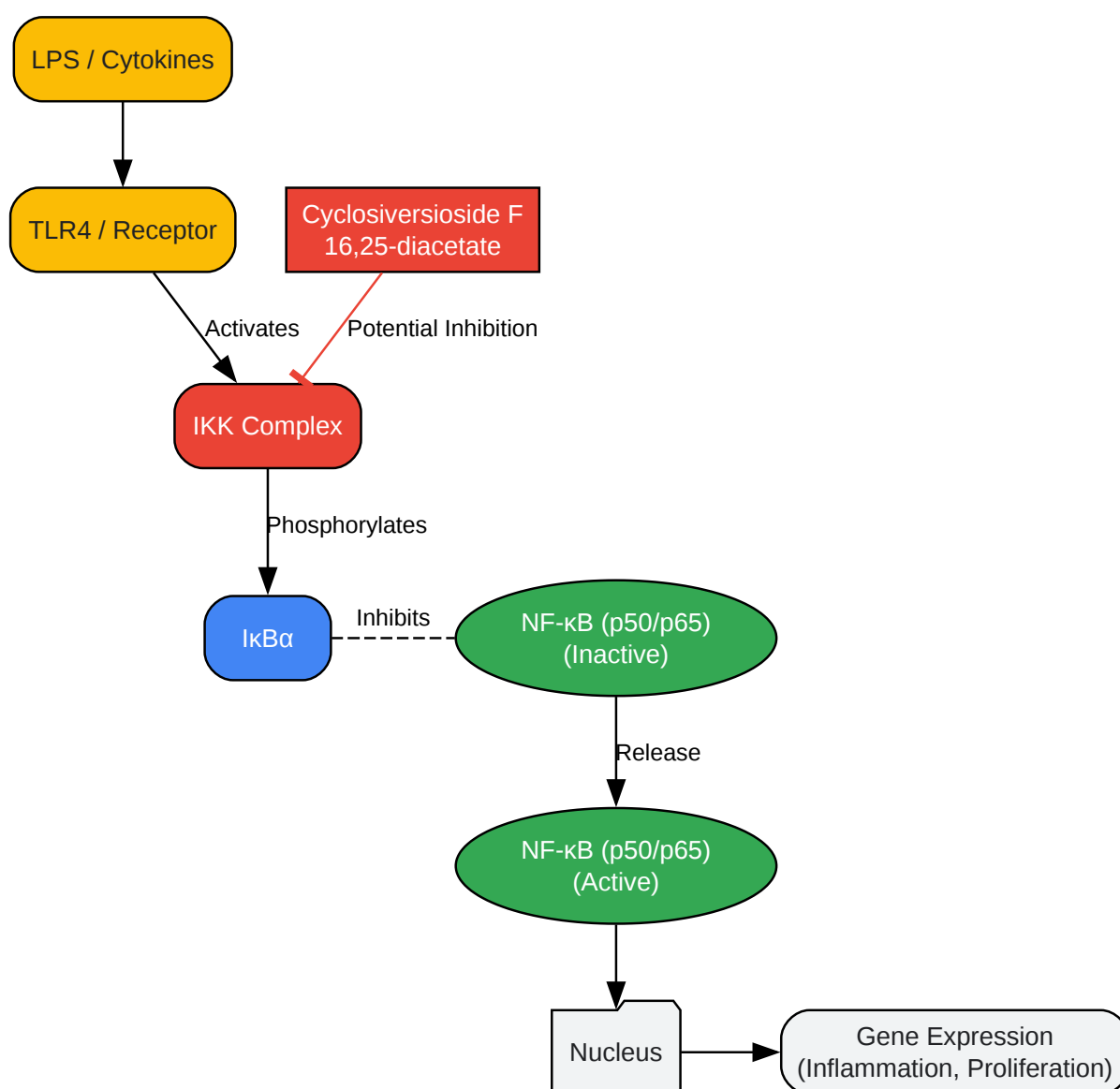
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Workflow for In Vitro Anti-proliferative MTT Assay.

Potential Signaling Pathway Modulation

Triterpenoids, including those from *Astragalus* species, have been shown to exert their anti-inflammatory and anti-cancer effects by modulating key signaling pathways.[6][7] One of the most well-documented targets is the Nuclear Factor-kappa B (NF- κ B) pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[6][7]

The diagram below illustrates the canonical NF- κ B signaling pathway and indicates a potential point of inhibition by a cycloartane-type glycoside like **Cyclosiversioside F 16,25-diacetate**.



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Potential Inhibition of the NF-κB Signaling Pathway.

Pathway Description:

In the canonical pathway, stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and initiate the transcription of genes involved in inflammation and cell proliferation. Triterpenoids may inhibit this pathway by preventing the activation of the IKK complex, thereby keeping NF-κB in its inactive state in the cytoplasm.

Conclusion

Cyclosiversioside F 16,25-diacetate is a cycloartane-type triterpene glycoside with potential for further investigation in drug discovery and development. While direct experimental data on its biological activity is currently scarce, the information available for structurally related compounds from the *Astragalus* genus suggests that it may possess anti-inflammatory and anti-proliferative properties, possibly through the modulation of signaling pathways such as NF-κB. The protocols and pathway diagrams presented in this guide provide a framework for initiating research into the therapeutic potential of this compound. Further studies are warranted to elucidate its specific mechanisms of action and to establish a comprehensive biological activity profile.

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